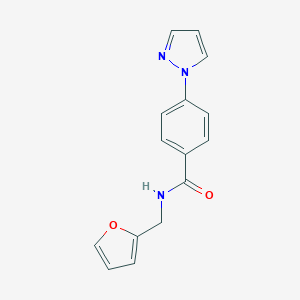![molecular formula C17H26N4O2 B230144 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine, also known as MNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Applications De Recherche Scientifique
1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has been shown to have a wide range of potential applications in scientific research. One of its primary uses is as a ligand for imaging studies of the dopamine D2 receptor. 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has also been studied as a potential treatment for various neurological and psychiatric disorders, such as schizophrenia and depression. In addition, 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine is not fully understood, but it is believed to involve its interaction with various neurotransmitter receptors in the brain. 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has also been shown to interact with other receptors, such as the serotonin 5-HT2A receptor and the α1-adrenergic receptor.
Biochemical and Physiological Effects
1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has been shown to have a wide range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has been shown to increase dopamine release in the prefrontal cortex, which is involved in the regulation of cognitive function and working memory. 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has also been shown to increase serotonin release in the hippocampus, which is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has several advantages for use in laboratory experiments, including its high affinity for the dopamine D2 receptor and its ability to modulate neurotransmitter release. However, 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine. One area of interest is the development of 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine analogs with improved solubility and reduced toxicity. Another area of interest is the use of 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine as a tool for studying the role of dopamine and serotonin neurotransmission in various neurological and psychiatric disorders. Additionally, 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine may have potential applications in the field of cancer research, and further studies are needed to explore its potential as a cancer therapy.
Méthodes De Synthèse
1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with 2-nitrobenzyl chloride in the presence of a base such as sodium carbonate. The resulting product can then be purified using various techniques, such as column chromatography or recrystallization. Other methods for synthesizing 1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine include the reaction of 1-methylpiperazine with 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Propriétés
Nom du produit |
1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine |
|---|---|
Formule moléculaire |
C17H26N4O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-methyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C17H26N4O2/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)14-15-4-2-3-5-17(15)21(22)23/h2-5,16H,6-14H2,1H3 |
Clé InChI |
DRGPAAYACRLSIE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

